2-(7-Chloro-1-benzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro substituent at the 7th position of the benzofuran ring and an acetic acid moiety at the 2nd position. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-benzofuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and subsequent acetic acid substitution . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro substituent to other functional groups such as hydroxyl or amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(7-Chloro-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating infections and cancers.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro substituent and the benzofuran core play crucial roles in its biological activity. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
2-(7-Chloro-1-benzofuran-2-yl)acetic acid is unique due to its specific chloro substituent and acetic acid moiety, which confer distinct biological activities compared to other benzofuran derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-(7-chloro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-4H,5H2,(H,12,13) |
InChI Key |
RHHLWELCYYOVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.